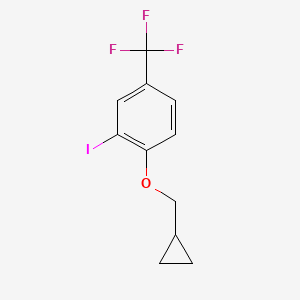

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene

Vue d'ensemble

Description

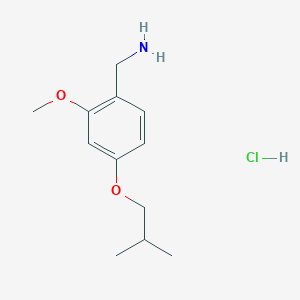

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is a chemical compound belonging to the family of 1,3-disubstituted benzenes . Its molecular formula is C₁₁H₁₀F₃IO , with a molecular weight of 342.1 g/mol . The compound’s structure combines a trifluoromethyl group, an iodo substituent, and a cyclopropylmethoxy moiety attached to a benzene ring.

Synthesis Analysis

CTB can be synthesized through various methods, but one notable approach involves the copper-catalyzed cyclic trifluoromethylation of (4,4-disubstituted-2,3-butadienyl)malonates using Togni’s reagent II . This reaction selectively introduces the trifluoromethyl group at the middle carbon of the allene unit, resulting in CF₃-substituted vinylic cyclopropanes. These unique cyclopropanes can then undergo selective cleavage of C–C bonds, leading to the incorporation of the trifluoromethyl group into other organic skeletons .

Applications De Recherche Scientifique

Organic Synthesis Enhancements

Ring-Opening Reactions

Donor-acceptor cyclopropanes reacted with iodobenzene dichloride have demonstrated the potential for ring-opened products bearing halogens, such as chlorine, adjacent to the donor and acceptor groups. This method highlights the versatility of iodo-substituted compounds in facilitating halogenation and ring-opening reactions under various conditions, underscoring their utility in synthesizing complex organic molecules with high precision (Garve et al., 2014).

Regioselective Synthesis

The use of iodosylbenzene with triflimide has been effective in promoting a three-component regioselective synthesis, leading to the formation of tetrahydrofuro[2,3-d]oxazoles. This illustrates the role of iodine-containing compounds in enhancing the efficiency and selectivity of multi-component synthesis reactions, which are crucial for developing novel organic molecules with potential applications in various fields (Ohura et al., 2017).

Catalysis and Reaction Mediation

The catalytic and mediating roles of iodobenzene and related compounds have been underscored in several studies. For instance, iodobenzene-catalyzed cyclization reactions have been shown to yield 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, demonstrating the utility of iodine-mediated catalysis in synthesizing heterocyclic compounds (Moroda & Togo, 2008).

Advanced Materials Development

Covalent Organic Frameworks (COFs)

Research on the synthesis of crystalline covalent organic frameworks with hydrazone linkages points towards the potential of using iodine- and trifluoromethyl-substituted compounds in the development of new materials. These COFs, characterized by high crystallinity, chemical and thermal stability, and porosity, highlight the broader implications of such compounds in materials science, offering pathways to creating advanced materials for gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Propriétés

IUPAC Name |

1-(cyclopropylmethoxy)-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3IO/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCXMQNGZGDJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)

![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)

![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)

![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide](/img/structure/B1414266.png)